molecular formula C5H12N2OS B1621267 3-Methoxypropylthiourea CAS No. 66892-33-9

3-Methoxypropylthiourea

Cat. No.: B1621267
CAS No.: 66892-33-9
M. Wt: 148.23 g/mol
InChI Key: FDWYDCXQLVOMPE-UHFFFAOYSA-N
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Description

3-Methoxypropylthiourea is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxypropylthiourea can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 3-methoxypropylamine with thiocarbonyldiimidazole (TCDI) under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane at room temperature, yielding this compound as the product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of more cost-effective and scalable reagents. For instance, the reaction of 3-methoxypropylamine with carbon disulfide (CS₂) in the presence of a base such as sodium hydroxide (NaOH) can produce the desired thiourea derivative. This method is advantageous due to the availability and low cost of the starting materials.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypropylthiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides as electrophiles.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

3-Methoxypropylthiourea has found applications in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methoxypropylthiourea involves its interaction with various molecular targets. The sulfur atom in the thiourea group can form strong bonds with metal ions, making it a potent inhibitor of metalloenzymes. Additionally, the compound can interfere with the function of proteins by forming disulfide bonds, leading to alterations in protein structure and activity.

Comparison with Similar Compounds

    Thiourea: The parent compound with a similar structure but without the methoxypropyl group.

    N-Methylthiourea: A derivative with a methyl group instead of the methoxypropyl group.

    N-Phenylthiourea: A derivative with a phenyl group, known for its use in genetic studies.

Uniqueness: 3-Methoxypropylthiourea is unique due to the presence of the methoxypropyl group, which imparts distinct chemical and physical properties. This modification can enhance its solubility, reactivity, and potential biological activity compared to other thiourea derivatives.

Properties

IUPAC Name

3-methoxypropylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2OS/c1-8-4-2-3-7-5(6)9/h2-4H2,1H3,(H3,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWYDCXQLVOMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378881
Record name 3-methoxypropylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66892-33-9
Record name 3-methoxypropylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-METHOXYPROPYL)-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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